XEN445 is potent and selective endothelial lipase inhibitor, that showed good ADME and PK properties, and demonstrated in vivo efficacy in raising plasma HDLc concentrations in mice. Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease.
XEN445
CAS No.:
Cat. No.: VC0547321
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17F3N2O3 |
|---|---|
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |
| Standard InChI Key | NBGRERFNOKZQLO-AWEZNQCLSA-N |
| Isomeric SMILES | C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
| SMILES | C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
| Appearance | White to off-white solid powder |
Introduction
XEN445, also known as (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, is a small-molecule inhibitor with notable selectivity for endothelial lipase (EL). This compound has garnered attention for its potential therapeutic applications in cardiovascular and oncology research. Below is a structured analysis of its properties, mechanisms, and research findings.
Key Structural Features:
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A chiral pyrrolidine core with (S)-stereochemistry.
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A trifluoromethyl-substituted benzoic acid moiety.
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A pyridinylmethoxy side chain contributing to target interaction .
Pharmacological Profile
Target Inhibition and Selectivity
XEN445 is a potent EL inhibitor with an IC₅₀ of 237 nM for human EL, demonstrating >20-fold selectivity over hepatic lipase (HL; IC₅₀ = 9.5 µM) and lipoprotein lipase (LPL; IC₅₀ = 20 µM) .
| Target | IC₅₀ | Selectivity vs. EL |
|---|---|---|
| Endothelial Lipase | 237 nM | - |
| Hepatic Lipase | 9.5 µM | 40-fold |
| Lipoprotein Lipase | 20 µM | 84-fold |
In Vivo Efficacy
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In wild-type mice, oral administration (30 mg/kg) increased plasma HDL-cholesterol by 16% after 3 days and 30% after 9 days .
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No significant HDL elevation was observed in EL-knockout mice, confirming on-target activity .
Mechanistic Insights
Role in Lipid Metabolism
EL hydrolyzes phospholipids in HDL, reducing HDL particle size and abundance. By inhibiting EL, XEN445 preserves HDL levels, a therapeutic strategy for atherosclerosis and cardiovascular disease .
Oncology Research
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Triple-Negative Breast Cancer (TNBC):
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Angiogenesis Modulation:
Physicochemical and ADME Properties
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Solubility: Insoluble in water; ≥26.5 mg/mL in ethanol; ≥56.7 mg/mL in DMSO .
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Pharmacokinetics: High oral bioavailability and low clearance in preclinical models .
Research Applications and Limitations
Challenges
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